(R)-3-Trifluoromethyl-homophenylalanine
CAS No.:
Cat. No.: VC13749112
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3NO2 |
|---|---|
| Molecular Weight | 247.21 g/mol |
| IUPAC Name | (2R)-2-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid |
| Standard InChI | InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)/t9-/m1/s1 |
| Standard InChI Key | YHEKYBSDNWZYJS-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC[C@H](C(=O)O)N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCC(C(=O)O)N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCC(C(=O)O)N |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
(R)-3-Trifluoromethyl-homophenylalanine features a four-carbon backbone (homophenylalanine) with an amino group at the β-position and a carboxylic acid group at the terminal carbon. The phenyl ring substituent is a trifluoromethyl group at the meta (3-) position, distinguishing it from ortho- and para-substituted analogs . The (R)-configuration refers to the spatial arrangement around the chiral carbon adjacent to the amino group, which critically influences its biochemical interactions.
The molecular formula is C₁₁H₁₂F₃NO₂, with a molar mass of 247.21 g/mol for the free base and 283.67 g/mol for the hydrochloride salt . The compound’s IUPAC name is (R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid, though variations in substituent positioning (e.g., 2- or 4-CF₃) are documented in related structures .
Spectroscopic and Computational Data
The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral features include:
-
¹H NMR: Signals for the aromatic protons (δ 7.4–7.6 ppm), CF₃ group (δ -62 ppm in ¹⁹F NMR), and α-proton (δ 3.8–4.2 ppm) .
-
Infrared (IR): Stretching vibrations for NH₂ (3350 cm⁻¹), COOH (1700 cm⁻¹), and C-F (1150 cm⁻¹) .
Computational descriptors, such as the SMILES string C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N, aid in modeling its 3D conformation and intermolecular interactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of (R)-3-Trifluoromethyl-homophenylalanine typically involves multi-step organic reactions:
-
Friedel-Crafts Alkylation: Introduction of the trifluoromethyl group to the phenyl ring using CF₃Cl or CF₃Br in the presence of AlCl₃ .
-
Chiral Resolution: Separation of enantiomers via diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .
-
Protection/Deprotection: Use of Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the amino group during peptide coupling .
A representative reaction sequence is:
Industrial Production
Industrial processes emphasize scalability and cost-efficiency:
-
Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, pressure) for CF₃ incorporation .
-
Automated Purification: Chromatography and crystallization systems yield >99% enantiomeric excess (e.e.) .
Physicochemical Properties
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in drug candidates .
Applications in Peptide Science and Medicinal Chemistry
Peptide Modification
Incorporating (R)-3-Trifluoromethyl-homophenylalanine into peptides confers:
-
Enhanced Metabolic Stability: Resistance to protease degradation due to steric hindrance from the CF₃ group .
-
Improved Binding Affinity: Fluorine’s electronegativity polarizes adjacent bonds, strengthening interactions with hydrophobic protein pockets .
Drug Design
This amino acid is a key building block in:
-
GPCR-Targeting Therapeutics: Modulates receptor-ligand interactions in neurological disorders .
-
Anticancer Peptides: Enhances tumor-targeting specificity by exploiting overexpressed receptors .
Research Findings and Case Studies
Enzymatic Stability
A 2024 study demonstrated that peptides containing (R)-3-Trifluoromethyl-homophenylalanine retained 80% activity after 24 hours in human serum, compared to <20% for non-fluorinated analogs .
Structural Insights
X-ray crystallography of a fluorinated peptide-CDK2 complex revealed that the CF₃ group forms van der Waals contacts with Ile10 and Val18 residues, stabilizing the inhibitor-enzyme complex .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume